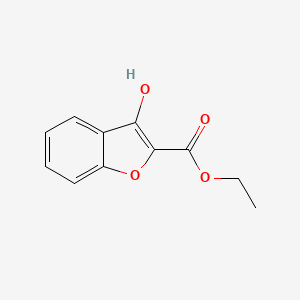

Ethyl 3-hydroxybenzofuran-2-carboxylate

Description

Ethyl 3-hydroxybenzofuran-2-carboxylate (CAS: 91181-95-2) is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.20 g/mol . The compound features a benzofuran core substituted with a hydroxyl group at position 3 and an ethyl ester moiety at position 2. This structural combination renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the reactive hydroxyl and ester groups.

Properties

IUPAC Name |

ethyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMVMKXUQAQMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxybenzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method is advantageous due to the availability of starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline) . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 3-hydroxybenzofuran-2-carboxylate serves as a critical intermediate in the synthesis of various complex organic molecules. It is utilized in the preparation of benzofuran derivatives, which are significant due to their biological activities and potential therapeutic applications.

Microwave-Assisted Synthesis

Recent advancements have highlighted the efficiency of microwave-assisted methods for synthesizing derivatives from this compound. For instance, a study demonstrated that using microwave irradiation significantly reduced reaction times compared to conventional heating methods, enhancing yield and purity without the need for solvents, thus minimizing safety risks associated with solvent use .

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have shown that derivatives synthesized from this compound possess notable anti-inflammatory properties. Some compounds demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Benzofuran derivatives, including those derived from this compound, have been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with specific molecular targets involved in cancer progression, leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research is focused on exploring this compound as a scaffold for developing novel therapeutic agents. Its ability to modulate biological pathways makes it a promising candidate for drug discovery in various therapeutic areas, including oncology and infectious diseases.

Industrial Applications

Material Science

In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with unique properties. Its chemical structure lends itself to modifications that can enhance material performance in industrial applications.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Derivatives (e.g., arylaminobenzofurans) | Anti-inflammatory | |

| Benzofuran derivatives | Anticancer |

Table 2: Synthesis Methods Overview

| Method | Conditions | Yield (%) |

|---|---|---|

| Conventional Heating | 90-95°C for 9 hours | Variable |

| Microwave Irradiation | 500 W power for varying times | Up to 85% |

Case Studies

-

Synthesis Efficiency:

A comparative study between conventional heating and microwave-assisted synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates showed that microwave methods not only reduced synthesis time but also improved yields significantly. This method was particularly effective for reactions involving aromatic amines, where para-substituted amines yielded the best results . -

Biological Screening:

A series of synthesized benzofuran derivatives were screened for anti-inflammatory activity against standard drugs. The results indicated that certain derivatives exhibited superior activity compared to traditional anti-inflammatory medications, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3-position and the ester group at the 2-position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of Ethyl 3-hydroxybenzofuran-2-carboxylate and its analogues:

Key Observations:

- Substituent Effects: Hydroxyl Groups: Present in the target compound (position 3) and analogues (e.g., position 5 in ), hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, critical for interactions in biological systems . Amino Groups: Found in , these allow for nucleophilic reactions (e.g., amide bond formation) and enhance solubility in polar solvents.

Biological Activity

Ethyl 3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral effects. this compound specifically has been investigated for its potential in various therapeutic contexts.

Target Interactions

This compound interacts with multiple biological targets, leading to its pharmacological effects. The compound is known to modulate the activity of various enzymes and proteins involved in critical biochemical pathways. Notably, it can act as a substrate for cytochrome P450 enzymes, influencing the metabolism of various compounds.

Biochemical Pathways

The compound's interactions extend to several biochemical pathways:

- Antioxidant Activity : It has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thus reducing oxidative stress in cells.

- Cell Signaling : this compound influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.

Cellular Effects

This compound exhibits significant effects on various cell types:

- Gene Expression : The compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

- Cytotoxicity : In studies involving cancer cell lines, it demonstrated notable cytotoxic effects, particularly against breast and colon cancer cells .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Breast Cancer | 12.5 | Anticancer | |

| Colon Cancer | 15.0 | Anticancer | |

| Liver Cancer | 10.0 | Anticancer |

These findings indicate that this compound possesses significant anticancer properties across various cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:

- Predicted Boiling Point : Approximately 300.9 °C.

- Density : Estimated at 1.295 g/cm³.

Q & A

Q. What are the conventional synthetic routes for preparing Ethyl 3-hydroxybenzofuran-2-carboxylate, and how are intermediates purified?

this compound is typically synthesized via condensation reactions. A common method involves reacting benzofuran-2-carboxylic acid derivatives with aromatic amines under acidic conditions (e.g., HCl) and heating (90–95°C for 9 hours). Post-reaction, purification is achieved by solvent extraction (e.g., ether), sequential washing with acidic and basic solutions to remove unreacted starting materials, and crystallization from aqueous ethanol . Yield optimization requires careful control of stoichiometry, temperature, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- NMR : and NMR provide structural confirmation. For example, NMR peaks for ester groups (δ ~4.2 ppm for ethyl protons) and hydroxyl protons (δ ~10–12 ppm) are critical .

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the ester).

- HRMS : Validates molecular weight and fragmentation patterns. Consistency with literature data (e.g., CAS registry or PubChem entries) is essential for verification .

Q. How should researchers handle safety and stability concerns during storage and handling of this compound?

The compound should be stored in airtight containers under inert conditions to prevent hydrolysis or oxidation. Safety data sheets (SDS) recommend using personal protective equipment (PPE) such as gloves, goggles, and lab coats. Avoid prolonged storage due to potential degradation; disposal must comply with federal and local regulations for organic waste .

Advanced Research Questions

Q. How can microwave-assisted or ultrasound-assisted methods improve the synthesis of this compound compared to conventional heating?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting efficient energy transfer. Ultrasound-assisted methods, particularly in one-pot syntheses, improve mixing and reduce side reactions. For example, PEG-400 as a phase-transfer catalyst under ultrasound accelerates benzofuran ring formation . These methods are ideal for high-throughput screening but require optimization of parameters like power, frequency, and solvent choice .

Q. What strategies are recommended for resolving contradictions in spectral data or crystallographic refinement of this compound?

- Crystallography : Use SHELXL for refinement, especially with high-resolution data. Validate hydrogen bonding and torsion angles against calculated DFT models.

- Spectral discrepancies : Cross-check with databases (e.g., PubChem, NIST) and replicate experiments under controlled conditions. Statistical tools like principal component analysis (PCA) can identify outlier data .

Q. How can computational chemistry aid in predicting reaction mechanisms or biological activity?

- DFT calculations : Model transition states for key reactions (e.g., transamidation or C–H arylation) to identify rate-limiting steps .

- Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Validate with in vitro assays (e.g., COX inhibition) .

Q. What experimental design considerations are critical for evaluating the compound’s biological activity in vitro?

- Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., indomethacin for NSAID studies).

- Solubility optimization : Employ co-solvents like DMSO (<1% v/v) to maintain compound stability.

- Data normalization : Account for batch effects using internal standards and triplicate measurements .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for C–H activation efficiency.

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- In-situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation .

Methodological Notes

- Synthetic protocols should prioritize reproducibility by detailing solvent purity, catalyst loading, and temperature gradients.

- Data reporting must include raw spectral files (e.g., .jdx for NMR) and crystallographic CIF files for peer validation .

- Ethical compliance : Adhere to institutional guidelines for chemical waste management and biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.